molecular formula C7H4BrClF2 B13574429 2-Bromo-1-chloro-3-(difluoromethyl)benzene

2-Bromo-1-chloro-3-(difluoromethyl)benzene

Cat. No.: B13574429
M. Wt: 241.46 g/mol
InChI Key: OQYWLLXRBYGDIG-UHFFFAOYSA-N
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Description

2-Bromo-1-chloro-3-(difluoromethyl)benzene is an aromatic compound with the molecular formula C7H4BrClF2. It is a haloaromatic compound, meaning it contains halogen atoms attached to an aromatic ring.

Preparation Methods

The synthesis of 2-Bromo-1-chloro-3-(difluoromethyl)benzene typically involves halogenation reactions. One common method is the bromination and chlorination of 3-(difluoromethyl)benzene. The reaction conditions often include the use of bromine and chlorine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled temperatures to ensure the selective substitution of hydrogen atoms with bromine and chlorine .

Industrial production methods may involve large-scale halogenation processes using continuous flow reactors to achieve higher yields and purity. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

2-Bromo-1-chloro-3-(difluoromethyl)benzene undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield phenolic derivatives, while oxidation with potassium permanganate can produce carboxylic acids .

Mechanism of Action

The mechanism of action of 2-Bromo-1-chloro-3-(difluoromethyl)benzene involves its interaction with specific molecular targets. The halogen atoms in the compound can form halogen bonds with target molecules, influencing their reactivity and stability. The difluoromethyl group can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s overall behavior in biological and chemical systems .

Comparison with Similar Compounds

2-Bromo-1-chloro-3-(difluoromethyl)benzene can be compared with other similar haloaromatic compounds, such as:

Biological Activity

2-Bromo-1-chloro-3-(difluoromethyl)benzene is a halogenated aromatic compound that has garnered interest in various fields, particularly in medicinal chemistry and materials science. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Molecular Formula: C7H3BrClF2
Molecular Weight: 239.45 g/mol
IUPAC Name: this compound
Canonical SMILES: BrC1=C(C(=C(C=C1Cl)C(F)(F)F)C(F)(F)F)C(F)(F)F

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

  • Antimicrobial Activity: Preliminary studies suggest that halogenated compounds exhibit significant antimicrobial properties. The presence of bromine and chlorine atoms enhances the compound's reactivity with biological targets, potentially leading to increased efficacy against various pathogens.
  • Enzyme Inhibition: Research indicates that compounds with similar structures can act as inhibitors for specific enzymes. For example, halogenated benzene derivatives have shown potential in inhibiting enzymes involved in metabolic pathways, which can be crucial for developing therapeutic agents against diseases such as cancer.

The mechanism by which this compound exerts its biological effects may involve:

  • Halogen Bonding: The bromine and chlorine atoms can form halogen bonds with nucleophilic sites on proteins or nucleic acids, potentially disrupting their function.
  • Electrophilic Attack: The difluoromethyl group may act as an electrophile, reacting with nucleophiles in biological systems, leading to modifications in biomolecules.

Case Studies and Research Findings

A review of recent literature highlights several studies that explore the biological activity of halogenated compounds similar to this compound.

Antimicrobial Studies

In a study published by MDPI, compounds with difluoromethyl substitutions were evaluated for their antifungal activities. Results indicated that these compounds exhibited potent antifungal properties against strains resistant to conventional treatments, suggesting that similar halogenated compounds could be effective in combating resistant pathogens .

Enzyme Inhibition

Research conducted on related halogenated compounds demonstrated their ability to inhibit specific enzymes linked to cancer progression. For instance, a series of trifluoromethyl-substituted benzene derivatives were shown to inhibit the activity of certain kinases involved in tumor growth . This suggests a potential pathway for the development of anticancer agents based on the structure of this compound.

Comparative Analysis

To further understand the biological activity of this compound, a comparison with related compounds is useful:

Compound NameMolecular FormulaBiological Activity
This compoundC7H3BrClF2Antimicrobial, Enzyme Inhibitor
2-Bromo-1-chloro-3-fluorobenzeneC7H4BrClFAntimicrobial
4-Bromo-3-(trifluoromethyl)anilineC7H5BrF3Anticancer

Properties

Molecular Formula

C7H4BrClF2

Molecular Weight

241.46 g/mol

IUPAC Name

2-bromo-1-chloro-3-(difluoromethyl)benzene

InChI

InChI=1S/C7H4BrClF2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,7H

InChI Key

OQYWLLXRBYGDIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Br)C(F)F

Origin of Product

United States

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